molecular formula C14H18O3 B12553642 Ethyl 3-(4-propoxyphenyl)prop-2-enoate CAS No. 148433-11-8

Ethyl 3-(4-propoxyphenyl)prop-2-enoate

Cat. No.: B12553642
CAS No.: 148433-11-8
M. Wt: 234.29 g/mol
InChI Key: NBAKBANEYSHFOI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-propoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C13H16O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a propoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-propoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(4-propoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond can yield the saturated ester.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy group under basic conditions.

Major Products Formed

    Oxidation: 3-(4-Propoxyphenyl)prop-2-enoic acid.

    Reduction: Ethyl 3-(4-propoxyphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-propoxyphenyl)prop-2-enoate depends on its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure with a methoxy group instead of a propoxy group.

    Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Contains a hydroxy group at the para position.

    Ethyl 3-(4-bromophenyl)prop-2-enoate: Substituted with a bromine atom at the para position.

Uniqueness

Ethyl 3-(4-propoxyphenyl)prop-2-enoate is unique due to the presence of the propoxy group, which can influence its reactivity and interaction with biological targets. This substitution can also affect the compound’s physical properties, such as solubility and boiling point, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 3-(4-propoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-11-17-13-8-5-12(6-9-13)7-10-14(15)16-4-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAKBANEYSHFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709037
Record name Ethyl 3-(4-propoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148433-11-8
Record name Ethyl 3-(4-propoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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